2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid
CAS No.: 925567-84-6
Cat. No.: VC21378295
Molecular Formula: C17H17NO5
Molecular Weight: 315.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925567-84-6 |
|---|---|
| Molecular Formula | C17H17NO5 |
| Molecular Weight | 315.32g/mol |
| IUPAC Name | 2-[[3-(2-methoxyethoxy)phenyl]carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C17H17NO5/c1-22-9-10-23-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17(20)21/h2-8,11H,9-10H2,1H3,(H,18,19)(H,20,21) |
| Standard InChI Key | PVHBIRPQLGHSRF-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Introduction
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid is a bioactive small molecule with a molecular formula of C17H17NO5 and a molecular weight of 315.33 g/mol . This compound belongs to the family of benzoic acid derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and chemical research.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, starting from simpler precursors like benzoic acid and aniline derivatives. Characterization is often performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the molecular structure.
Biological Activities
While specific biological activities of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid are not detailed in the available literature, compounds with similar structures often exhibit antimicrobial, anticancer, or other pharmacological properties. For instance, benzoic acid derivatives have been studied for their antimicrobial and anticancer activities .
Applications and Future Directions
Given its structure, 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid could potentially be explored for various applications, including:
-
Pharmaceutical Research: As a precursor or intermediate in the synthesis of drugs with specific biological activities.
-
Chemical Synthesis: In the development of new chemical entities with tailored properties.
-
Biological Studies: To understand its interactions with biological systems and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume